molecular formula C24H21ClN2O2 B10933407 1-(3-chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

1-(3-chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10933407
M. Wt: 404.9 g/mol
InChI Key: KNCFHLPASZZHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro and methyl group on one phenyl ring and two methoxy groups on the other phenyl rings, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted phenyl hydrazine and 1,3-diketone.

    Reaction Conditions: The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-(3-Chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyrazoles.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve heating, reflux, or the use of inert atmospheres.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)urea and 1-(3-chloro-4-methylphenyl)-3-(4-(trichloromethyl)phenyl)urea.

    Uniqueness: The presence of both chloro and methoxy groups in the pyrazole ring imparts unique chemical and biological properties, making it distinct from other related compounds.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H21ClN2O2/c1-16-4-9-19(14-22(16)25)27-24(18-7-12-21(29-3)13-8-18)15-23(26-27)17-5-10-20(28-2)11-6-17/h4-15H,1-3H3

InChI Key

KNCFHLPASZZHBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.